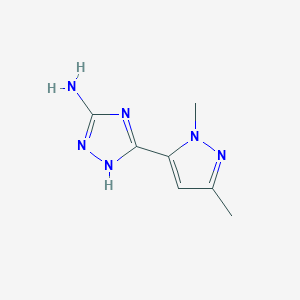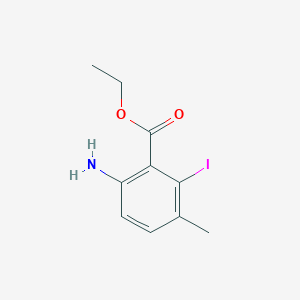
Ethyl 6-amino-2-iodo-3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-2-iodo-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group at the 6th position, an iodine atom at the 2nd position, and a methyl group at the 3rd position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-2-iodo-3-methylbenzoate typically involves a multi-step process One common method starts with the iodination of 3-methylbenzoic acid to introduce the iodine atom at the 2nd position This is followed by esterification with ethanol to form ethyl 2-iodo-3-methylbenzoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 6-amino-2-iodo-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl, thiol, or alkyl-substituted derivatives.
科学的研究の応用
Ethyl 6-amino-2-iodo-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 6-amino-2-iodo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and amino group can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
類似化合物との比較
Ethyl 6-amino-2-iodo-3-methylbenzoate can be compared with other similar compounds such as:
Ethyl 2-iodo-3-methylbenzoate: Lacks the amino group, which may result in different reactivity and applications.
Ethyl 6-amino-3-methylbenzoate:
Ethyl 6-amino-2-chloro-3-methylbenzoate: Contains a chlorine atom instead of iodine, leading to differences in reactivity and biological activity.
The uniqueness of this compound lies in the combination of the iodine atom and amino group, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H12INO2 |
|---|---|
分子量 |
305.11 g/mol |
IUPAC名 |
ethyl 6-amino-2-iodo-3-methylbenzoate |
InChI |
InChI=1S/C10H12INO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3,12H2,1-2H3 |
InChIキー |
VWXVVFJNCRHHCH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1I)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


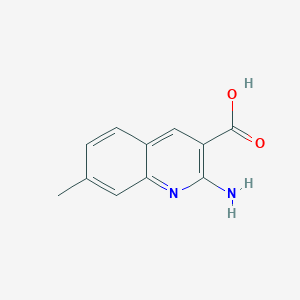
![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13662042.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)

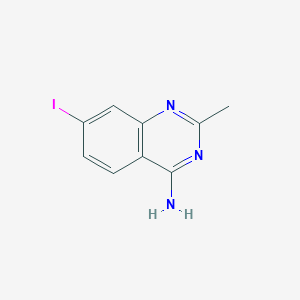
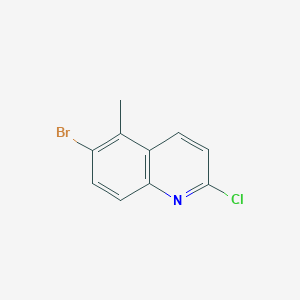
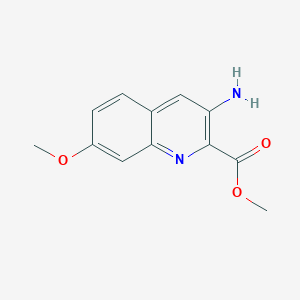
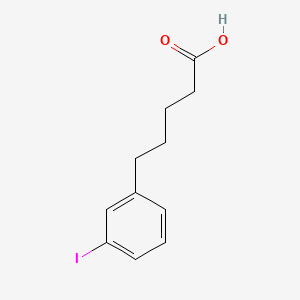
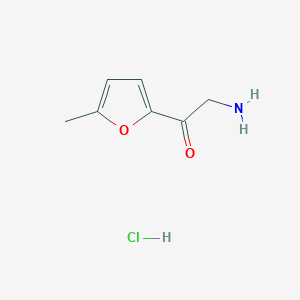
![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)
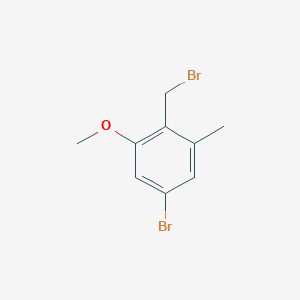
![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/structure/B13662119.png)
